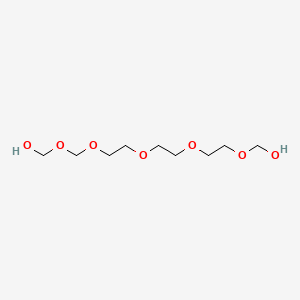
2-Methylisothiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylisothiazolidin-3-one is an organic compound belonging to the class of isothiazolinones. It is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidin-3-one typically involves the cyclization of N-methyl-3-thiocyanoacrylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring structure .
Industrial Production Methods: In industrial settings, this compound is produced by blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain this compound hydrochloride, which is subsequently neutralized to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisothiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation agents, such as chlorine or bromine, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-Methylisothiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in various chemical formulations to control microbial growth.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and potential effects on different microorganisms.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of antimicrobial agents.
Mechanism of Action
The antimicrobial activity of 2-Methylisothiazolidin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
Comparison with Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its strong antimicrobial properties, often used in combination with 2-Methylisothiazolidin-3-one.
Benzisothiazolinone: Another isothiazolinone derivative with similar antimicrobial activity.
Octylisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness: this compound is unique due to its balanced antimicrobial efficacy and relatively lower toxicity compared to some other isothiazolinone derivatives. This makes it a preferred choice in formulations where both efficacy and safety are critical considerations .
Properties
CAS No. |
1003-22-1 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |
InChI Key |
PUSPAPGHKSLKKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CCS1 |
Canonical SMILES |
CN1C(=O)CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Indole, 1-[(trimethylsilyl)methyl]-](/img/structure/B3044566.png)
![1H-Indole, 3-methyl-1-[(trimethylsilyl)methyl]-](/img/structure/B3044567.png)



![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-](/img/structure/B3044573.png)
![N-[2-(4-Benzylpiperazin-1-yl)ethyl]-2-bromobenzamide](/img/structure/B3044574.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
![3-Chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridazine](/img/structure/B3044576.png)


